molecular formula C24H20FN3O4 B2737656 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327171-10-7

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2737656
CAS No.: 1327171-10-7
M. Wt: 433.439
InChI Key: LCMPQDAJLMAVMC-PNHLSOANSA-N
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Description

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327171-10-7) is a chemical compound with a molecular formula of C24H20FN3O4 and a molecular weight of 433.4 g/mol . This reagent belongs to a class of chromene-carboxamide derivatives, characterized by a Z-configuration imino group and a methoxy-substituted chromene core. Its structure features a 6-methylpyridin-2-yl amide moiety and a 3-fluoro-4-methoxyphenyl imino group, which are of significant interest in medicinal chemistry for the design of novel bioactive molecules . While direct biological data for this specific compound is limited in the public domain, its structural features are associated with compounds investigated for antibacterial applications . The presence of the fluoro and methoxy substituents is a common strategy in drug design to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds. Researchers may find value in this molecule as a key intermediate or building block for the synthesis of more complex therapeutic candidates, or as a tool compound for probing biological mechanisms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-6-4-9-21(26-14)28-23(29)17-12-15-7-5-8-20(31-3)22(15)32-24(17)27-16-10-11-19(30-2)18(25)13-16/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPQDAJLMAVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327171-10-7) is a chromene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FN3O4C_{24}H_{20}FN_{3}O_{4}, with a molecular weight of 433.4 g/mol. The structure features a chromene backbone substituted with a 3-fluoro-4-methoxyphenyl group and a 6-methylpyridin-2-yl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20FN3O4
Molecular Weight433.4 g/mol
CAS Number1327171-10-7

The mechanism of action of this compound involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest it may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and selectivity are necessary to elucidate its mechanism further.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit antimicrobial properties. A study on similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that the presence of fluorine and methoxy groups enhances antimicrobial efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays have shown that related chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The specific interactions of the compound with COX enzymes need further exploration to confirm its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties. Similar chromene derivatives have been evaluated for cytotoxicity against cancer cell lines, including breast cancer (MCF-7) and others. For example, compounds with similar structures showed significant cytotoxic effects at low micromolar concentrations . Further studies are required to assess the specific effects of this compound on cancer cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chromene derivatives, where compounds with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.
  • Anti-inflammatory Activity Assessment : In vitro tests demonstrated that certain chromene derivatives inhibited COX-2 activity with IC50 values ranging from 10 to 30 µM. These results indicate potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Evaluation : A comparative study on chromene derivatives found that those containing methoxy groups showed increased cytotoxicity against MCF-7 cells, with IC50 values around 15 µM. This suggests that the structural features significantly influence their anticancer activity .

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis
The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its chromene core structure allows for various modifications through electrophilic aromatic substitution, nucleophilic addition, and condensation reactions. Researchers utilize this compound to create derivatives that can exhibit enhanced properties or functionalities in subsequent applications.

2. Reagent in Organic Reactions
As a reagent, it participates in a range of chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized using agents like potassium permanganate or reduced with sodium borohydride, yielding different functional groups that can be further exploited in synthetic pathways.

Biological Applications

1. Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, research on similar chromene derivatives has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Anticancer Properties
The compound has been investigated for its anticancer activities. A study highlighted the synthesis of chromene derivatives that act as antagonists to the P2Y6 receptor, which is implicated in cancer cell proliferation. These compounds demonstrated significant inhibition of calcium mobilization in cancer cell lines, indicating a mechanism that could be leveraged for therapeutic purposes .

Medicinal Chemistry

1. Therapeutic Potential
The unique structural characteristics of this compound make it a candidate for drug development targeting specific diseases. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a potential therapeutic agent for conditions such as inflammation and cancer .

2. Mechanism of Action
Research indicates that (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide may exert its biological effects by binding to specific enzymes or receptors, thereby altering cellular signaling pathways and gene expression related to disease processes .

Industrial Applications

1. Material Science
In industry, this compound is explored for its potential in developing new materials such as polymers and dyes. The chromene structure provides unique electronic properties that can be advantageous in creating materials with specific optical or conductive characteristics.

2. Agrochemical Formulations
Given its chemical stability and reactivity, there is potential for this compound to be utilized in agrochemical formulations aimed at pest control or enhancing crop resilience against pathogens .

Data Table: Summary of Applications

Field Application Notes
ChemistryBuilding block for synthesisVersatile core structure allows various modifications
Reagent in organic reactionsParticipates in oxidation and reduction processes
BiologyAntimicrobial activityEffective against various bacterial strains
Anticancer propertiesInhibits proliferation via P2Y6 receptor antagonism
Medicinal ChemistryTherapeutic potentialModulates enzyme activity; potential for inflammatory and cancer therapies
Mechanism of actionBinds to enzymes/receptors influencing signaling pathways
IndustryMaterial scienceDevelopment of polymers/dyes with unique properties
Agrochemical formulationsPotential use in pest control formulations

Case Studies

Several studies have documented the biological activities of chromene derivatives similar to this compound:

  • Anticancer Activity Study : A study published in PMC demonstrated that certain chromene derivatives exhibited significant inhibition of cancer cell growth through modulation of calcium signaling pathways associated with the P2Y6 receptor .
  • Antimicrobial Efficacy Research : Research highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity that could be harnessed for new antibiotic development .

Comparison with Similar Compounds

Structural Analysis

The target compound shares a chromene-carboxamide scaffold with two structurally related analogs (Table 1):

Table 1: Structural Comparison
Feature Target Compound Compound A Compound B
Chromene Substituents 8-methoxy 6,8-dichloro 8-methoxy
Imino Group (3-fluoro-4-methoxyphenyl) (4-fluorophenyl) (4-methylphenyl)
Carboxamide Group N-(6-methylpyridin-2-yl) N-phenyl N-[4-(1H-benzodiazol-2-yl)phenyl]
Molecular Formula Not explicitly reported (estimated: ~C₂₅H₂₁FN₃O₄) C₂₁H₁₄Cl₂FN₂O₂ C₃₁H₂₄N₄O₃
Molar Mass (g/mol) ~478.47 (estimated) ~443.25 (calculated) 500.55
Density (g/cm³) Not reported Not reported 1.29±0.1 (predicted)
pKa Not reported (fluoro and pyridine may lower pKa vs. benzodiazolyl ) Not reported 10.75±0.70 (predicted)
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-fluoro and 8-methoxy groups in the target compound may enhance solubility in polar solvents compared to the 6,8-dichloro substituents in Compound A .
  • Aromatic Moieties : The 6-methylpyridin-2-yl group in the target compound likely improves hydrogen-bonding capacity compared to the N-phenyl group in Compound A or the benzodiazolyl group in Compound B .

Physicochemical Properties

  • Solubility: The 8-methoxy and pyridinyl groups in the target compound suggest moderate lipophilicity, intermediate between the highly polar benzodiazolyl group in Compound B and the non-polar N-phenyl group in Compound A.
  • pKa : The pyridinyl nitrogen (weak base) and fluoro substituent (electron-withdrawing) may lower the pKa relative to Compound B’s benzodiazolyl group (predicted pKa 10.75) .

Research Methodologies

  • Crystallography : Structural data for analogs like Compound B were likely refined using SHELXL , a widely used program for small-molecule crystallography . This ensures high accuracy in bond-length and angle determinations.

Q & A

Q. Key Optimization Parameters :

  • Stoichiometric ratios (e.g., 1.1 equivalents of acid relative to amine) .
  • Solvent selection (THF for coupling; toluene for isocyanate reactions) .

Advanced: How can chiral impurities be resolved during synthesis?

Methodological Answer:
Chiral impurities (e.g., enantiomers) are separable via chiral stationary-phase chromatography :

  • Column : Chiralpak® OD (4.6 × 250 mm, 5 μm).
  • Mobile Phase : 20% MeOH with 0.2% DMEA (dimethylethylamine) in supercritical CO₂.
  • Conditions : 5 mL/min flow rate, 100 bar pressure, 35°C .
  • Validation : Retention times (e.g., 1.610 min for Isomer 1 vs. 2.410 min for Isomer 2) and ES/MS (m/z 428.3 [M+H]⁺) confirm purity (>98% ee) .

Basic: What spectroscopic techniques confirm structural identity?

Methodological Answer:

  • Mass Spectrometry (ES/MS) : Molecular ion peaks (e.g., m/z 428.3 [M+H]⁺) validate molecular weight .
  • NMR : ¹H/¹³C NMR for imine (C=N, δ ~8.5 ppm), aromatic protons, and methoxy groups (δ ~3.8 ppm) .
  • HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How to address spectral data discrepancies during characterization?

Methodological Answer:

  • Comparative Analysis : Cross-check with authentic standards or published data for analogous chromene derivatives .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic regions) by correlating proton-proton and proton-carbon couplings .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks in complex spectra.

Basic: What are the solubility properties of this compound?

Methodological Answer:

  • Polar Solvents : Soluble in THF, DMF, and dichloromethane (DCM) during synthesis .
  • Aqueous Miscibility : Limited solubility in water; requires co-solvents (e.g., DMSO) for biological assays.
  • Precipitation : Adjust polarity with hexane or ethyl acetate for crystallization .

Advanced: How to optimize reaction yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or inline HPLC to track intermediate formation .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Temperature Control : Maintain room temperature for sensitive steps (e.g., isocyanate addition) to minimize side reactions .

Basic: What purification methods ensure high product purity?

Methodological Answer:

  • Flash Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) .
  • Recrystallization : Use solvent pairs (e.g., DCM/hexane) for crystalline solids.
  • Impurity Limits : Control residual reactants (e.g., ≤0.05% 4-amino-3-fluorophenol) via stringent washing (NaHCO₃, brine) .

Advanced: What computational approaches predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to simulate binding.
  • QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. methoxy) with activity using Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

Basic: What are the stability guidelines for long-term storage?

Methodological Answer:

  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent photodegradation.
  • Lyophilization : Convert to stable powders for aqueous-sensitive compounds .
  • Monitoring : Periodic HPLC analysis to detect hydrolysis or oxidation .

Advanced: How to mitigate byproduct formation during coupling reactions?

Methodological Answer:

  • Reagent Purity : Use freshly distilled DIEA and anhydrous HATU to avoid moisture-induced side reactions .
  • Stoichiometric Precision : Limit excess isocyanate (e.g., 1.05 equivalents) to reduce urea byproducts .
  • Quenching Protocols : Add ethyl acetate post-reaction to precipitate unreacted reagents .

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